molecular formula C17H14N2O4 B4402723 8-[2-(3-nitrophenoxy)ethoxy]quinoline

8-[2-(3-nitrophenoxy)ethoxy]quinoline

Cat. No.: B4402723
M. Wt: 310.30 g/mol
InChI Key: HNXXMIZDEVDBAU-UHFFFAOYSA-N
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Description

8-[2-(3-nitrophenoxy)ethoxy]quinoline is a synthetic organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound this compound is characterized by the presence of a quinoline core structure substituted with a 2-(3-nitrophenoxy)ethoxy group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(3-nitrophenoxy)ethoxy]quinoline typically involves the following steps:

    Nitration: The nitration of phenol to produce 3-nitrophenol.

    Etherification: The reaction of 3-nitrophenol with ethylene oxide to form 2-(3-nitrophenoxy)ethanol.

    Quinoline Formation: The reaction of 2-(3-nitrophenoxy)ethanol with 8-hydroxyquinoline under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and etherification processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-[2-(3-nitrophenoxy)ethoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common nucleophiles for substitution reactions include alkoxides, thiolates, and amines.

Major Products Formed

    Reduction: The major product formed from the reduction of this compound is 8-[2-(3-aminophenoxy)ethoxy]quinoline.

    Substitution: The major products formed from substitution reactions depend on the nucleophile used.

Scientific Research Applications

8-[2-(3-nitrophenoxy)ethoxy]quinoline has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial and viral infections.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-[2-(3-nitrophenoxy)ethoxy]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. Additionally, it can bind to receptors and modulate their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    8-hydroxyquinoline: A related compound with a hydroxyl group at the 8-position, known for its chelating properties and use in medicinal chemistry.

    8-[2-(3-aminophenoxy)ethoxy]quinoline: A reduction product of 8-[2-(3-nitrophenoxy)ethoxy]quinoline with an amino group instead of a nitro group.

    2-arylquinoline derivatives: Compounds with aryl groups at the 2-position, known for their biological activity and use in drug development.

Uniqueness

This compound is unique due to the presence of both a nitrophenoxy group and an ethoxy group at the 8-position of the quinoline core. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various scientific research applications.

Properties

IUPAC Name

8-[2-(3-nitrophenoxy)ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-19(21)14-6-2-7-15(12-14)22-10-11-23-16-8-1-4-13-5-3-9-18-17(13)16/h1-9,12H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXXMIZDEVDBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCOC3=CC=CC(=C3)[N+](=O)[O-])N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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